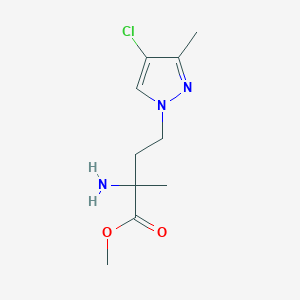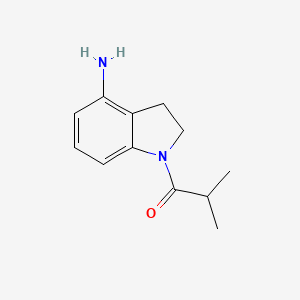![molecular formula C9H19N B13535801 rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans is a chiral amine compound with a cyclopropyl group substituted by a 2,2-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of 2,2-dimethylpropylmagnesium bromide with a suitable cyclopropyl ketone, followed by reductive amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.
化学反応の分析
Types of Reactions
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
科学的研究の応用
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanol
- [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methylamine
- [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]carboxylic acid
Uniqueness
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans is unique due to its specific stereochemistry and the presence of both a cyclopropyl and a 2,2-dimethylpropyl group. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies.
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H19N/c1-9(2,3)5-7-4-8(7)6-10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
InChIキー |
OVRVSJUMJJPPDZ-YUMQZZPRSA-N |
異性体SMILES |
CC(C)(C)C[C@@H]1C[C@H]1CN |
正規SMILES |
CC(C)(C)CC1CC1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


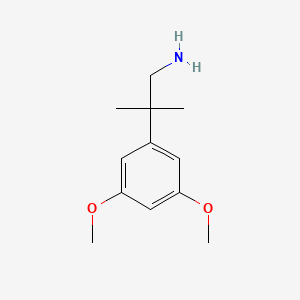
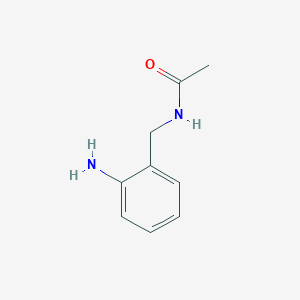
![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)



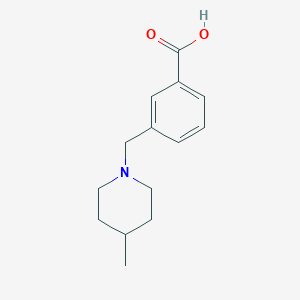


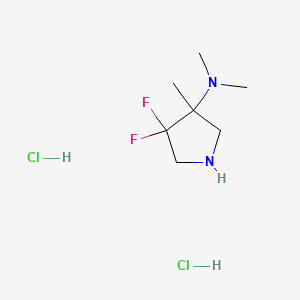
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)

